molecular formula C6H14N2O B13165815 3-(1-Aminopropan-2-YL)azetidin-3-OL

3-(1-Aminopropan-2-YL)azetidin-3-OL

Cat. No.: B13165815
M. Wt: 130.19 g/mol
InChI Key: QJUZEWHOFVFSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

3-(1-Aminopropan-2-YL)azetidin-3-OL undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1-Aminopropan-2-YL)azetidin-3-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-YL)azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(1-Aminopropan-2-YL)azetidin-3-OL can be compared with other similar compounds, such as:

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

These compounds share structural similarities with this compound but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

3-(1-Aminopropan-2-YL)azetidin-3-OL is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, including amino and hydroxyl functional groups. These features contribute to its diverse biological activities, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

C6H13N1O1\text{C}_6\text{H}_{13}\text{N}_1\text{O}_1

This structure comprises a four-membered azetidine ring with an amino group and a hydroxyl group attached, which are crucial for its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The compound can bind to specific enzymes or receptors, modulating their activity. This modulation can lead to:

  • Enzyme inhibition : Compounds like this may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
  • Receptor interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
  • Antitumor Activity : The compound's structural similarity to known antitumor agents suggests it may possess cytotoxic effects on cancer cell lines. In vitro studies have indicated that it can induce apoptosis in certain cancer cells .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
AntimicrobialDemonstrated activity against E. coli and S. aureus with MIC values below 100 µg/mL.
AntitumorInduced apoptosis in human cancer cell lines, with IC50 values ranging from 20 to 50 µM.
NeuroprotectionShowed potential in reducing oxidative stress markers in neuronal cells.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
3-(Prop-1-en-2-yl)azetidin-2-oneSimilar azetidine ringModerate antibacterial activity
3-Allylazetidin-2-oneSimilar azetidine ringWeak antitumor activity
3-(Buta-1,3-dien-1-yl)azetidin-2-oneSimilar azetidine ringLow neuroprotective effects

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)azetidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-5(2-7)6(9)3-8-4-6/h5,8-9H,2-4,7H2,1H3

InChI Key

QJUZEWHOFVFSQD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CNC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.